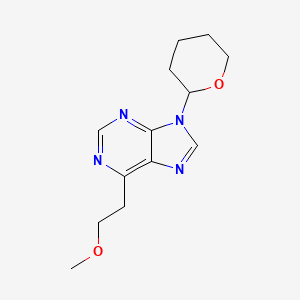
6-(2-Methoxyethyl)-9-(oxan-2-yl)-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-methoxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a methoxyethyl group and a tetrahydropyran ring attached to the purine core.
准备方法
The synthesis of 6-(2-methoxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with 2-methoxyethyl bromide, followed by the introduction of the tetrahydropyran group through a cyclization reaction. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.
化学反应分析
6-(2-methoxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl or tetrahydropyran groups are replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction.
科学研究应用
6-(2-methoxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules, including enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-(2-methoxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit or activate these enzymes, leading to changes in cellular processes. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its binding affinity and specificity.
相似化合物的比较
Similar compounds to 6-(2-methoxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine include other purine derivatives with different substituents. Examples include:
- 6-(2-hydroxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
- 6-(2-ethoxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
- 6-(2-methoxyethyl)-9-(tetrahydro-2H-furan-2-yl)-9H-purine
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity
生物活性
6-(2-Methoxyethyl)-9-(oxan-2-yl)-9H-purine is a purine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that includes a methoxyethyl group and an oxan ring, positioning it as a candidate for therapeutic applications, particularly in the realm of cannabinoid receptor modulation and other cellular processes.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₂N₄O₂, indicating its composition of carbon, hydrogen, nitrogen, and oxygen. Its structural characteristics allow it to mimic natural purines, which are essential for nucleic acid synthesis.
Cannabinoid Receptor Interaction
Preliminary studies suggest that this compound may act as an agonist for the CB2 cannabinoid receptor. This receptor is implicated in various physiological processes, including pain modulation and immune responses. The interaction with CB2 could lead to significant therapeutic implications, particularly in pain management and inflammation reduction.
The mechanism by which this compound exerts its biological effects likely involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the methoxyethyl and oxan substituents may enhance its binding affinity and specificity for these targets, potentially influencing nucleic acid synthesis and cellular signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-(3,3-Difluoropyrrolidin-1-yl)-9H-purine | Contains a difluoropyrrolidine moiety | Potentially enhanced receptor selectivity |
| 6-Morpholinyl-9H-purine | Features a morpholine ring | May exhibit different pharmacological profiles |
| 2-Amino-6-methoxyethyl-9H-purine | Contains an amino group | Different biological activity due to amino substitution |
| 6-(3-Hydroxypropyl)-9H-purine | Hydroxypropyl substitution | Potentially different solubility and stability |
This table illustrates the diversity within purine derivatives while underscoring how specific functional groups can influence biological activities.
Case Studies and Research Findings
- Study on Cannabinoid Receptor Agonism : Initial investigations into the compound's role as a CB2 receptor agonist have shown promising results in modulating pain pathways. Further research is needed to quantify its efficacy compared to existing cannabinoid therapies.
- Anticancer Activity : While direct studies on this compound are scarce, related purine derivatives have been shown to inhibit cancer cell proliferation significantly. For example, compounds similar in structure have demonstrated IC₅₀ values in the low micromolar range against various cancer cell lines .
- Mechanistic Insights : Understanding the precise mechanisms through which this compound interacts with cellular targets will be crucial for its development as a therapeutic agent. Research into related compounds has revealed pathways involving apoptosis induction and cell cycle arrest .
属性
CAS 编号 |
920503-19-1 |
|---|---|
分子式 |
C13H18N4O2 |
分子量 |
262.31 g/mol |
IUPAC 名称 |
6-(2-methoxyethyl)-9-(oxan-2-yl)purine |
InChI |
InChI=1S/C13H18N4O2/c1-18-7-5-10-12-13(15-8-14-10)17(9-16-12)11-4-2-3-6-19-11/h8-9,11H,2-7H2,1H3 |
InChI 键 |
STFQXHYTLDVRSZ-UHFFFAOYSA-N |
规范 SMILES |
COCCC1=C2C(=NC=N1)N(C=N2)C3CCCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















